2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide
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Overview
Description
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a fluorophenyl group, a bromophenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using fluorobenzene derivatives.
Formation of the Acetamide Moiety: The acetamide group is formed through an acylation reaction using acetic anhydride or acetyl chloride.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced through a halogenation reaction using bromine or bromine-containing reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the nitro group (if present), leading to the formation of amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are used under appropriate conditions (solvent, temperature, catalyst).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways: It may modulate signaling pathways, inhibit enzyme activity, or interfere with the replication of pathogens.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole
- 4-bromophenyl-1,2,4-triazole derivatives
Uniqueness
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity. The presence of both fluorophenyl and bromophenyl groups, along with the triazole ring, distinguishes it from other similar compounds and contributes to its diverse applications in scientific research.
Properties
Molecular Formula |
C16H13BrFN5OS |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C16H13BrFN5OS/c17-10-5-7-11(8-6-10)20-14(24)9-25-16-22-21-15(23(16)19)12-3-1-2-4-13(12)18/h1-8H,9,19H2,(H,20,24) |
InChI Key |
IDGLCVGNTUXWRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)Br)F |
Origin of Product |
United States |
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